
PD180970
Vue d'ensemble
Description
PD 180970 est un nouveau dérivé de pyrido[2,3-d]pyrimidine qui agit comme un inhibiteur ATP-compétitif des protéines tyrosine kinases. Il est particulièrement efficace contre la tyrosine kinase p210 Bcr-Abl, impliquée dans la leucémie myéloïde chronique. PD 180970 s'est avéré prometteur dans l'induction de l'apoptose dans les cellules leucémiques, ce qui en fait un agent thérapeutique potentiel pour la leucémie Bcr-Abl positive .
Applications De Recherche Scientifique
PD 180970 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of protein tyrosine kinases.
Biology: PD 180970 is employed in research to understand the role of Bcr-Abl tyrosine kinase in cell signaling and apoptosis.
Medicine: The compound is investigated for its potential therapeutic effects in treating chronic myelogenous leukemia and other cancers.
Industry: PD 180970 is used in the development of kinase inhibitors and other pharmaceutical agents .
Mécanisme D'action
Target of Action
PD180970, a novel pyrido[2,3-d]pyrimidine class of ATP-competitive inhibitor, primarily targets the p210 Bcr-Abl tyrosine kinase . The p210 Bcr-Abl tyrosine kinase is a fusion protein produced by the Philadelphia chromosome, which is present in almost all cases of human chronic myelogenous leukemia (CML) . This kinase plays a key role in the pathogenesis of CML .
Mode of Action
This compound inhibits the in vivo tyrosine phosphorylation of p210 Bcr-Abl and its substrates Gab2 and CrkL in human K562 chronic myelogenous leukemic cells . In vitro, it potently inhibits the autophosphorylation of p210 Bcr-Abl and the kinase activity of purified recombinant Abl tyrosine kinase . It also inhibits Src and KIT kinase .
Biochemical Pathways
The inhibition of p210 Bcr-Abl tyrosine kinase by this compound affects several biochemical pathways. It results in the inhibition of Stat5 DNA-binding activity , which is implicated in the pathogenesis of CML . It also leads to the down-regulation of several candidate target genes of Stat5, including Bcl-x, Mcl-1, c-Myc, and cyclin D2 .
Pharmacokinetics
The compound’s potent inhibitory effects on p210 bcr-abl tyrosine kinase in both in vivo and in vitro settings suggest that it has sufficient bioavailability to exert its effects .
Result of Action
The primary result of this compound’s action is the induction of apoptosis in K562 leukemic cells . This is indicated by nuclear staining, apoptotic-specific poly (ADP-ribose) polymerase cleavage, and annexin V binding assays . In contrast, this compound has no apparent effects on the growth and viability of p210 Bcr-Abl-negative HL60 human leukemic cells .
Action Environment
It’s worth noting that the effectiveness of this compound can vary depending on the presence of certain mutations in the bcr-abl kinase domain .
Méthodes De Préparation
La synthèse du PD 180970 implique la formation de la structure centrale de la pyrido[2,3-d]pyrimidine, suivie de l'introduction de divers substituants. La voie de synthèse comprend généralement :
Formation du noyau de pyrido[2,3-d]pyrimidine : Cette étape implique la cyclisation de précurseurs appropriés dans des conditions spécifiques.
Introduction de substituants : Divers substituants, tels que des groupes dichlorophényle et fluoro-méthylphényle, sont introduits par des réactions de substitution nucléophile.
Purification : Le produit final est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour atteindre une pureté élevée.
Analyse Des Réactions Chimiques
PD 180970 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans PD 180970.
Substitution : Les réactions de substitution nucléophile sont couramment utilisées pour introduire divers substituants dans le noyau de pyrido[2,3-d]pyrimidine.
Hydrolyse : Le composé peut subir une hydrolyse en milieu acide ou basique, conduisant à la rupture de liaisons spécifiques.
Applications de recherche scientifique
PD 180970 a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme composé outil pour étudier l'inhibition des protéines tyrosine kinases.
Biologie : PD 180970 est utilisé dans la recherche pour comprendre le rôle de la tyrosine kinase Bcr-Abl dans la signalisation cellulaire et l'apoptose.
Médecine : Le composé est étudié pour ses effets thérapeutiques potentiels dans le traitement de la leucémie myéloïde chronique et d'autres cancers.
Industrie : PD 180970 est utilisé dans le développement d'inhibiteurs de kinases et d'autres agents pharmaceutiques .
Mécanisme d'action
PD 180970 exerce ses effets en inhibant l'autophosphorylation de la tyrosine kinase p210 Bcr-Abl. Cette inhibition bloque l'activité kinase de Bcr-Abl, conduisant à la suppression des voies de signalisation en aval qui favorisent la prolifération cellulaire et la survie. Le composé inhibe également d'autres kinases, telles que Src et KIT, contribuant à son activité à large spectre. L'inhibition de ces kinases induit l'apoptose dans les cellules leucémiques, ce qui fait de PD 180970 un agent anticancéreux puissant .
Comparaison Avec Des Composés Similaires
PD 180970 est unique parmi les inhibiteurs de kinases en raison de sa forte puissance et de sa sélectivité pour la tyrosine kinase p210 Bcr-Abl. Les composés similaires comprennent :
Imatinib : Un autre inhibiteur de Bcr-Abl, mais PD 180970 a montré une activité contre les mutations de Bcr-Abl résistantes à l'imatinib.
Dasatinib : Un inhibiteur multi-kinases avec une activité plus large mais des profils de sélectivité différents.
Nilotinib : Similaire à l'imatinib, mais avec une puissance et une sélectivité améliorées pour Bcr-Abl .
PD 180970 se démarque par sa capacité à inhiber plusieurs kinases et son potentiel à surmonter les mécanismes de résistance observés avec d'autres inhibiteurs.
Activité Biologique
PD180970 is a novel pyrido[2,3-d]pyrimidine derivative recognized primarily for its potent inhibition of the Bcr-Abl tyrosine kinase, which plays a critical role in the pathogenesis of chronic myelogenous leukemia (CML). This compound has garnered attention due to its efficacy against various mutations of the Bcr-Abl kinase that confer resistance to traditional therapies like imatinib.
This compound functions as an ATP-competitive inhibitor of the Bcr-Abl tyrosine kinase. Unlike imatinib, which is sensitive to certain mutations within the Bcr-Abl kinase domain, this compound retains its inhibitory activity against several resistant mutations, including those at positions H396P and A380T. This unique binding capability allows this compound to induce apoptosis in Bcr-Abl-expressing leukemic cells effectively.
Key Findings on Biological Activity
- Inhibition of Bcr-Abl Mutants : this compound has demonstrated significant inhibitory activity against various Bcr-Abl mutants that are resistant to imatinib. For instance, it exhibits an IC50 value of 43 nM against the A380T mutation, comparable to wild-type Abl, whereas imatinib shows a 14-fold higher IC50 for this mutation .
- Apoptosis Induction : The compound selectively induces apoptosis in CML cells, particularly those expressing Bcr-Abl. In studies involving Ba/F3 cells expressing different Bcr-Abl mutations, this compound was able to inhibit cell proliferation effectively, demonstrating its potential as a therapeutic option for resistant CML cases .
Comparative Efficacy
The following table summarizes the comparative efficacy of this compound against various Bcr-Abl mutations compared to imatinib:
Mutation | This compound IC50 (nM) | Imatinib IC50 (nM) | Sensitivity Ratio |
---|---|---|---|
Wild-type | 25 | 300 | 12 |
H396P | 25 | >10,000 | Sensitive |
A380T | 43 | 6000 | Sensitive |
Y253F | 120 | 3040 | Sensitive |
T315I | >250 | >10,000 | Resistant |
Study 1: Efficacy Against CML Cell Lines
In a study assessing the activity of this compound in CML cell lines, researchers found that the compound effectively inhibited proliferation and induced apoptosis in K562 cells (a standard CML cell line). The study highlighted that this compound's mechanism did not rely on conformational changes in the kinase domain, allowing it to overcome resistance mechanisms present in many patient-derived samples .
Study 2: Structural Insights
Structural biology studies have provided insights into how this compound interacts with the Bcr-Abl kinase. Multiple cocrystal structures revealed that this compound binds to the active site of Bcr-Abl without necessitating significant conformational adjustments. This characteristic is crucial for maintaining its effectiveness against mutated forms of the kinase .
Study 3: In Vivo Efficacy
In vivo studies using mouse models have shown that oral administration of this compound significantly inhibits tumor growth associated with CML without inducing severe toxicity. These findings suggest its potential for clinical application in treating resistant forms of leukemia .
Propriétés
IUPAC Name |
6-(2,6-dichlorophenyl)-2-(4-fluoro-3-methylanilino)-8-methylpyrido[2,3-d]pyrimidin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2FN4O/c1-11-8-13(6-7-17(11)24)26-21-25-10-12-9-14(20(29)28(2)19(12)27-21)18-15(22)4-3-5-16(18)23/h3-10H,1-2H3,(H,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCFEJAMCRLYRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=NC=C3C=C(C(=O)N(C3=N2)C)C4=C(C=CC=C4Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2FN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90415508 | |
Record name | PD180970 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90415508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
287204-45-9 | |
Record name | PD-180970 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0287204459 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PD180970 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90415508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PD-180970 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PD-180970 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TSO2IAD7WJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.